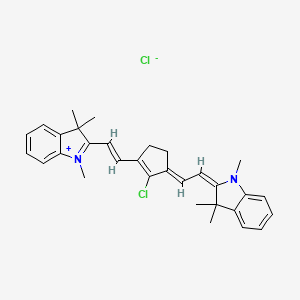
IR-797 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IR-797 (chloride) is a near-infrared dye with the chemical formula C31H34Cl2N2 and a molecular weight of 505.52 g/mol . It is known for its strong absorption maxima near 700 nm and exhibits aggregation-induced emission properties . This compound is primarily used in scientific research due to its unique optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IR-797 (chloride) involves the reaction of 2-chloro-3-(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-1-cyclopenten-1-yl-ethenyl]-1,3,3-trimethyl-3H-indolium chloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as methanol and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of IR-797 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and reproducibility in the production process .
Chemical Reactions Analysis
Types of Reactions
IR-797 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
IR-797 (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in imaging techniques to study biological processes at the cellular and molecular levels.
Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in cancer research.
Industry: Applied in the development of advanced materials and technologies, such as sensors and photonic devices
Mechanism of Action
The mechanism of action of IR-797 (chloride) involves its ability to absorb and emit light in the near-infrared region. This property is due to the compound’s unique molecular structure, which allows it to interact with light at specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to various biological effects .
Comparison with Similar Compounds
IR-797 (chloride) can be compared with other near-infrared dyes, such as:
IR-783: Another near-infrared dye with similar absorption properties but different molecular structure.
IR-780 iodide: Exhibits similar optical properties but has different chemical reactivity.
IR-775 chloride: Shares some structural similarities but differs in its specific applications and reactivity.
These comparisons highlight the uniqueness of IR-797 (chloride) in terms of its specific absorption maxima, aggregation-induced emission properties, and applications in various scientific fields.
Properties
Molecular Formula |
C31H34Cl2N2 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
OATKVFFCVUJOEX-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
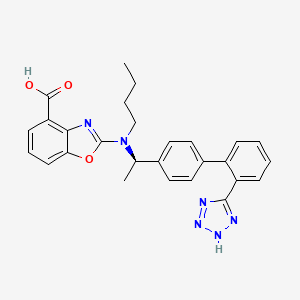
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

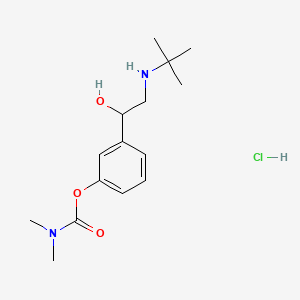
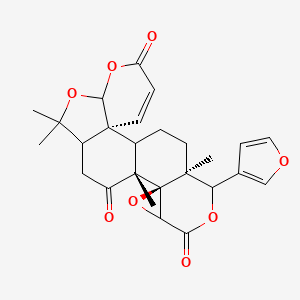
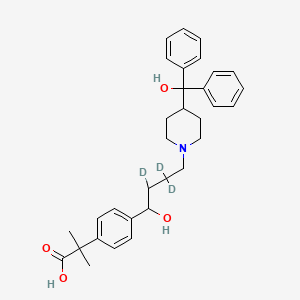


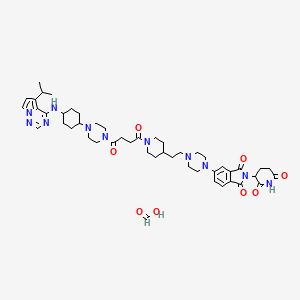
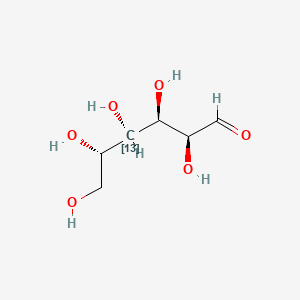
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
